molecular formula C10H7F3O B13586761 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 123184-14-5

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B13586761
CAS No.: 123184-14-5
M. Wt: 200.16 g/mol
InChI Key: YDGMOUKSJSLBLU-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one
  • 1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one
  • 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol

Uniqueness: 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

123184-14-5

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C10H7F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h2-6H,1H2

InChI Key

YDGMOUKSJSLBLU-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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